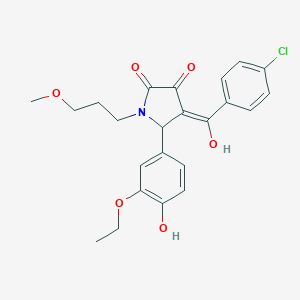
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a sulfonylpyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole inhibits GSK-3β by binding to the ATP binding site of the enzyme. This results in the inhibition of the enzyme activity and downstream signaling pathways. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in adipocytes. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in lab experiments is its high potency and specificity towards GSK-3β inhibition. This makes it an ideal tool for studying the role of GSK-3β in various physiological processes. However, one of the limitations of using 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its low solubility in water which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the use of 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have neuroprotective effects and could potentially be used as a therapeutic agent for these diseases. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have anti-inflammatory effects and could potentially be used as a therapeutic agent for these diseases. Additionally, further research could be done to improve the solubility of 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in water which would make it more widely applicable in lab experiments.
Conclusion:
In conclusion, 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is a sulfonylpyrazole derivative that has gained significant attention in scientific research due to its potential application in various fields. It has been found to be an effective inhibitor of GSK-3β and has various biochemical and physiological effects. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Méthodes De Synthèse
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole can be synthesized using various methods. One of the most common methods is the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction yields 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole as a white solid with a high yield.
Applications De Recherche Scientifique
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been used in various scientific research applications due to its unique properties. It has been found to be an effective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) which is involved in various physiological processes such as cell differentiation, apoptosis, and glucose metabolism. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has also been used as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole |
|---|---|
Formule moléculaire |
C11H9Cl3N2O2S |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
3,5-dimethyl-1-(2,4,5-trichlorophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H9Cl3N2O2S/c1-6-3-7(2)16(15-6)19(17,18)11-5-9(13)8(12)4-10(11)14/h3-5H,1-2H3 |
Clé InChI |
HGHQROGCJWCQRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |
SMILES canonique |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257613.png)
![N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide](/img/structure/B257615.png)
![(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B257617.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257624.png)
![4-{[4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B257626.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257628.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257631.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)

![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)